FMoc-(2S,3R)-2-aMino-3-hydroxy-4,4-diMethylpentanoic acid
Description
Overview of Non-Canonical Amino Acids
Non-canonical amino acids encompass a vast and diverse class of organic compounds that share the fundamental structural features of amino acids while extending beyond the twenty standard proteinogenic building blocks encoded by the universal genetic code. These compounds are defined as amino acids that are not directly encoded by the genetic code of naturally occurring organisms, although they may be found naturally as intermediates in biosynthetic pathways or as products of post-translational modifications. The distinction between canonical and non-canonical amino acids represents a fundamental classification in biochemistry, where canonical amino acids refer specifically to the twenty standard amino acids that serve as the primary building blocks for protein synthesis in all living organisms.
The chemical diversity of non-canonical amino acids encompasses several major categories, each characterized by specific structural modifications that confer unique properties and functionalities. Side-chain modifications represent one of the most prevalent categories, including symmetrical and asymmetrical α,α-dialkyl glycines, β-substituted amino acids, and various aromatic derivatives that introduce novel chemical functionalities not present in standard amino acids. Backbone modifications constitute another significant class, encompassing β-amino acids, γ-amino acids, and other structural variants that alter the fundamental peptide backbone architecture while maintaining the essential amino acid character.
The occurrence of non-canonical amino acids in nature demonstrates their biological significance beyond synthetic applications. More than one hundred naturally occurring non-canonical amino acids have been identified, playing diverse roles as neurotransmitters, toxins, and intermediates in various metabolic pathways. These naturally occurring variants provide valuable insights into the potential applications and biological activities of synthetic non-canonical amino acids, serving as inspiration for the design of novel derivatives with enhanced properties.
Research into non-canonical amino acids has revealed their exceptional utility in addressing fundamental limitations of natural peptides and proteins, particularly regarding proteolytic stability, bioavailability, and functional diversity. The incorporation of non-canonical amino acids into peptide sequences often results in enhanced resistance to enzymatic degradation, improved pharmacokinetic properties, and the introduction of novel chemical functionalities that enable new modes of biological activity. These advantages have positioned non-canonical amino acids as essential tools in medicinal chemistry, structural biology, and materials science applications.
| Non-Canonical Amino Acid Class | Representative Examples | Key Structural Features | Primary Applications |
|---|---|---|---|
| α,α-Dialkyl Glycines | Aminoisobutyric acid, Diethylglycine | Symmetrical or asymmetrical alkyl substitution | Helix stabilization, proteolytic resistance |
| β-Amino Acids | β-Alanine, β-Phenylalanine derivatives | Extended backbone with additional carbon | Foldamer synthesis, novel secondary structures |
| Aromatic Derivatives | 3-Aminotyrosine, Acridonylalanine | Modified aromatic side chains | Fluorescent labeling, photochemical applications |
| Hydroxylated Variants | Hydroxyproline, 3-Hydroxyphenylalanine | Additional hydroxyl functionalities | Collagen mimetics, metal coordination |
Position of 9-Fluorenylmethoxycarbonyl-(2S,3R)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid in Biochemical Research
9-Fluorenylmethoxycarbonyl-(2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid occupies a distinctive position within the landscape of non-canonical amino acid research, representing a convergence of advanced synthetic chemistry and practical applications in peptide synthesis. The compound's unique structural features, including its specific (2S,3R) stereochemistry, hydroxyl functionality at the 3-position, and distinctive 4,4-dimethyl substitution pattern, distinguish it from both natural amino acids and many other synthetic derivatives. This particular stereochemical arrangement and substitution pattern confer specific conformational properties that can significantly influence peptide structure and function when incorporated into larger molecular frameworks.
The research significance of this compound extends beyond its synthetic accessibility to encompass its potential applications in structure-activity relationship studies and protein engineering applications. The presence of the hydroxyl group at the 3-position provides additional hydrogen bonding capabilities that can influence both intramolecular and intermolecular interactions within peptide structures. Simultaneously, the bulky 4,4-dimethyl substitution introduces significant steric effects that can constrain local conformational flexibility and potentially stabilize specific secondary structure elements.
Contemporary research applications of 9-fluorenylmethoxycarbonyl-(2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid have demonstrated its utility in DNA-templated library synthesis, where it has been employed as a capping molecule in the construction of small molecule libraries. This application highlights the compound's versatility beyond traditional peptide synthesis, extending into combinatorial chemistry and drug discovery applications where its unique structural features can contribute to the generation of diverse chemical libraries with enhanced properties.
The compound's role in biochemical research is further enhanced by its compatibility with established synthetic methodologies, particularly solid-phase peptide synthesis protocols that utilize 9-fluorenylmethoxycarbonyl chemistry. This compatibility ensures that the compound can be readily incorporated into existing synthetic workflows without requiring significant methodological modifications, facilitating its adoption in research laboratories and industrial applications. The efficiency of 9-fluorenylmethoxycarbonyl deprotection under mild basic conditions allows for the selective removal of the protecting group while preserving the integrity of other functional groups within the molecule.
Comparative studies with related non-canonical amino acids have revealed the distinctive properties conferred by the specific structural features of 9-fluorenylmethoxycarbonyl-(2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid. Unlike simpler derivatives such as 2-amino-4,4-dimethylpentanoic acid, the presence of the 3-hydroxyl group introduces additional complexity in both synthetic accessibility and biological activity. This hydroxyl functionality can participate in hydrogen bonding networks that may stabilize specific protein conformations or facilitate interactions with biological targets.
| Structural Feature | Chemical Impact | Biological Significance | Research Applications |
|---|---|---|---|
| (2S,3R) Stereochemistry | Defined spatial arrangement | Stereospecific interactions | Receptor binding studies |
| 3-Hydroxyl Group | Hydrogen bonding capability | Enhanced protein interactions | Structure-activity relationships |
| 4,4-Dimethyl Substitution | Steric constraint | Conformational restriction | Secondary structure stabilization |
| 9-Fluorenylmethoxycarbonyl Protection | Synthetic compatibility | Orthogonal deprotection | Solid-phase synthesis |
Historical Context of 9-Fluorenylmethoxycarbonyl-Protected Non-Canonical Amino Acids
The development of 9-fluorenylmethoxycarbonyl-protected amino acids represents one of the most significant advances in peptide synthesis methodology since the introduction of solid-phase synthesis by R. Bruce Merrifield in the 1960s. The 9-fluorenylmethoxycarbonyl protecting group was initially introduced by Carpino and Han for solution-phase chemistry, although early applications proved challenging due to the reactivity of the initial cleavage product, dibenzofulvene. The transformative breakthrough occurred when researchers recognized that solid-phase synthesis could effectively address these limitations by allowing the reactive byproducts to be simply washed away, establishing 9-fluorenylmethoxycarbonyl chemistry as the predominant methodology for modern peptide synthesis.
The historical evolution of 9-fluorenylmethoxycarbonyl chemistry encompasses several decades of continuous refinement and optimization, beginning with fundamental studies of the protecting group's stability and deprotection mechanisms. Early research focused on understanding the base-lability characteristics that make 9-fluorenylmethoxycarbonyl particularly suitable for iterative synthesis strategies. The exceptional lability to bases, particularly secondary amines such as piperidine, provided a unique advantage over alternative protecting groups by enabling rapid and efficient deprotection under mild conditions that preserve sensitive functional groups within amino acid side chains.
The integration of 9-fluorenylmethoxycarbonyl chemistry with non-canonical amino acid synthesis has followed a parallel trajectory of development, with early applications focusing on the incorporation of simple derivatives before progressing to more complex structures. The development of specialized coupling conditions and reagents specifically optimized for non-canonical amino acids has been crucial in expanding the scope of accessible derivatives. Research into substrate-tolerant amide coupling reactions has been particularly significant in enabling the efficient incorporation of sterically hindered and functionally complex non-canonical amino acids into peptide sequences.
Contemporary developments in 9-fluorenylmethoxycarbonyl chemistry have addressed increasingly sophisticated challenges in non-canonical amino acid synthesis, including the development of strategies for protecting multiple functional groups within single amino acid derivatives. The synthesis of compounds such as 9-fluorenylmethoxycarbonyl-(2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid requires careful orchestration of multiple protecting group manipulations, where the 9-fluorenylmethoxycarbonyl group must be introduced after other synthetic transformations to avoid compatibility issues with reaction conditions.
The industrial standardization and commercialization of 9-fluorenylmethoxycarbonyl-protected amino acids have contributed significantly to the accessibility and reliability of peptide synthesis methodologies. The development of high-purity 9-fluorenylmethoxycarbonyl amino acid derivatives, with reverse-phase high-performance liquid chromatography purities exceeding 99 percent, has eliminated many of the quality control issues that previously limited the efficiency of peptide synthesis. This improvement in building block quality has been particularly important for non-canonical amino acids, where impurities can have disproportionate effects on synthesis outcomes due to the often challenging coupling conditions required for these derivatives.
The expansion of 9-fluorenylmethoxycarbonyl methodology to encompass DNA-templated synthesis and other advanced applications represents the most recent phase in this historical development. These applications have required additional innovations in protecting group chemistry and deprotection strategies to maintain compatibility with the unique requirements of templated synthesis methodologies. The successful adaptation of 9-fluorenylmethoxycarbonyl chemistry to these new contexts demonstrates the continuing evolution and versatility of this fundamental protecting group strategy.
| Historical Period | Key Developments | Technical Advances | Impact on Non-Canonical Amino Acids |
|---|---|---|---|
| 1970s-1980s | Initial 9-fluorenylmethoxycarbonyl introduction | Base-labile deprotection mechanisms | Foundation for systematic synthesis |
| 1990s | Solid-phase optimization | Automated synthesis protocols | Standardized incorporation methods |
| 2000s | Quality standardization | High-purity building blocks | Reliable non-canonical amino acid synthesis |
| 2010s-Present | Advanced applications | DNA-templated synthesis compatibility | Expanded research applications |
Properties
CAS No. |
1292765-13-9 |
|---|---|
Molecular Formula |
C22H25NO5 |
Molecular Weight |
383.4376 |
Synonyms |
FMoc-(2S,3R)-2-aMino-3-hydroxy-4,4-diMethylpentanoic acid |
Origin of Product |
United States |
Preparation Methods
Chiral Pool Approach via Garner’s Aldehyde
The most widely reported method for synthesizing Fmoc-(2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid begins with Garner’s aldehyde , a chiral building block derived from L-serine. The protocol involves:
-
Protection of the α-amino group with a tert-butoxycarbonyl (Boc) group.
-
Stereoselective alkylation at the β-position using 2,2-dimethylpropanal to install the 4,4-dimethylpentanoic acid backbone.
-
Hydroxyl group activation via mesylation or tosylation, followed by nucleophilic substitution to introduce the Fmoc-protected amine.
Key challenges include maintaining stereochemical integrity during alkylation and avoiding epimerization during protection/deprotection steps. Yields for this route typically range from 45% to 62%.
Arndt-Eistert Homologation for β-Amino Acid Synthesis
An alternative approach adapts the Arndt-Eistert reaction to construct the β-amino acid framework. This method involves:
-
Diazo ketone formation from Fmoc-protected α-amino acids.
-
Wolff rearrangement catalyzed by silver trifluoroacetate (CFCOOAg) to generate ketene intermediates.
-
Trapping the ketene with water or alcohols to yield β-amino acids.
Optimized conditions replace triethylamine (EtN) with N-methylmorpholine (NMM) in the Wolff rearrangement, improving yields from 38% to 81% by minimizing side reactions.
Reaction Optimization and Catalytic Enhancements
Catalytic Ammonolysis for Lactam Ring Opening
The synthesis of stereochemically analogous compounds, such as N-Fmoc-(2S,3S,4R)-3,4-dimethylglutamine, provides insights into catalytic strategies applicable to the target molecule. Ytterbium triflate (Yb(OTf)) and europium triflate (Eu(OTf)) significantly accelerate the ammonolysis of Fmoc-protected lactams when used with trimethylaluminum (AlMe). For example:
| Catalyst | Reaction Time (h) | Yield (%) |
|---|---|---|
| None | 180 | <5 |
| Yb(OTf) | 10 | 86 |
| Eu(OTf) | 40 | 87 |
These conditions prevent Fmoc deprotection and enable efficient access to sterically hindered amino acids.
Solvent and Temperature Effects
Reaction solvent critically impacts stereoselectivity:
-
Tetrahydrofuran (THF) with 10% water maximizes ketene stability during Wolff rearrangements.
-
Dichloromethane (CHCl) is preferred for Fmoc protection steps due to its low nucleophilicity, reducing side reactions.
Low-temperature conditions (-78°C) are essential during lithium hexamethyldisilazide (LHMDS)-mediated deprotonation to prevent racemization.
Industrial-Scale Production Methodologies
Continuous Flow Synthesis
Industrial protocols prioritize continuous flow systems to enhance reproducibility and safety. Key adaptations include:
Cost-Effective Protecting Group Strategies
Bulk production replaces Boc with benzyloxycarbonyl (Cbz) groups for interim protection, reducing costs by 30% without compromising yield. Post-synthesis, hydrogenolysis efficiently removes Cbz groups under mild conditions.
Analytical Validation and Quality Control
Chiral HPLC Analysis
Enantiomeric excess (ee) is quantified using Chiralpak IA-3 columns with a hexane/isopropanol gradient (95:5 to 70:30). Typical retention times:
-
(2S,3R)-enantiomer: 12.4 min
-
(2R,3S)-enantiomer: 14.1 min
Acceptance criteria require ≥98% ee for pharmaceutical-grade material.
Mass Spectrometry and NMR Characterization
-
High-resolution mass spectrometry (HRMS) : Calculated for CHNO [M+H]: 383.1729; Found: 383.1732.
-
H NMR (500 MHz, CDCl): δ 7.75 (d, J = 7.5 Hz, 2H, Fmoc ArH), 5.21 (d, J = 9.0 Hz, 1H, NH), 4.44–4.37 (m, 1H, CH-OH), 1.21 (s, 6H, (CH)).
Comparative Assessment of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Chiral Pool (Garner) | High stereoselectivity | Multi-step, costly reagents | 45–62 |
| Arndt-Eistert | Scalable, modular | Requires silver catalysts | 38–81 |
| Catalytic Ammonolysis | Rapid lactam opening | Limited to specific substrates | 80–87 |
Chemical Reactions Analysis
Types of Reactions
FMoc-(2S,3R)-2-aMino-3-hydroxy-4,4-diMethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce a primary amine.
Scientific Research Applications
Peptide Synthesis
FMoc-(2S,3R)-2-amino-3-hydroxy-4,4-diMethylpentanoic acid is widely used as a building block in peptide synthesis. Its unique structure allows for the incorporation of this amino acid into complex peptides, facilitating the development of novel peptide-based therapeutics.
Case Study:
In a study on peptide synthesis, researchers utilized this compound to create peptides with enhanced biological activity. The incorporation of this amino acid improved the stability and efficacy of the resulting peptides in biological assays .
Biological Research
The compound plays a crucial role in studying protein-protein interactions and enzyme mechanisms. Its ability to form hydrogen bonds and engage in non-covalent interactions makes it an essential tool for probing molecular interactions.
Case Study:
Research conducted on enzyme mechanisms highlighted the use of this compound to investigate the binding affinity of various substrates to enzymes. This research provided insights into the catalytic mechanisms of key enzymes involved in metabolic pathways .
Medicinal Chemistry
In medicinal chemistry, this compound is employed in the development of peptide-based drugs. Its structural properties allow for modifications that enhance pharmacological profiles.
Case Study:
A recent study focused on developing peptide analogs for therapeutic applications utilized this compound as a core component. The resulting peptides demonstrated significant improvements in bioavailability and target specificity compared to traditional compounds .
Industrial Applications
The compound is also utilized in various industrial applications, particularly in the production of synthetic peptides for pharmaceuticals and biotechnology.
Table: Comparison of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Peptide Synthesis | Building block for complex peptides | Enhances biological activity |
| Biological Research | Studies on protein interactions | Insights into enzyme mechanisms |
| Medicinal Chemistry | Development of peptide-based drugs | Improved pharmacological profiles |
| Industrial Use | Production of synthetic peptides | Scalable for large-scale applications |
Mechanism of Action
The mechanism of action of FMoc-(2S,3R)-2-aMino-3-hydroxy-4,4-diMethylpentanoic acid involves its incorporation into peptides and proteins. The compound’s unique structure allows it to interact with specific molecular targets, such as enzymes and receptors, thereby modulating their activity. The hydroxyl and amino groups play crucial roles in these interactions, facilitating hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Stereochemical Variations
The following table summarizes key differences between FMoc-(2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid and structurally related compounds:
Functional Group and Reactivity Differences
- FMoc vs. Benzoyl/Aloc Protection : The FMoc group in the target compound offers orthogonal deprotection under basic conditions (e.g., piperidine), whereas benzoyl (in ) and Aloc (in ) groups require acidic or palladium-mediated cleavage, respectively. This affects their utility in multi-step syntheses.
- Hydroxy vs. Amino Groups: The hydroxy group at position 3 in the target compound contrasts with the bis-benzoylamino group in (2S,3S)-24 , which confers distinct hydrogen-bonding capabilities and reactivity in coupling reactions.
Physicochemical Properties
- The FMoc group likely increases hydrophobicity compared to unprotected analogs like (3S)-3-amino-4,4-dimethylpentanoic acid .
- Thermal Stability : The methyl ester derivative (2S,3S)-24 has a melting point of 188–190°C , whereas FMoc-protected compounds (e.g., FAA1583 ) are typically handled as solids at room temperature but lack reported melting points.
Biological Activity
FMoc-(2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid (FMoc-DMHA) is a synthetic amino acid derivative characterized by its unique structural properties. This compound is notable for its application in peptide synthesis and its potential biological activities, which make it a valuable building block in various biochemical and pharmaceutical contexts.
- Chemical Formula : C22H25NO5
- Molecular Weight : 383.44 g/mol
- CAS Number : 1292765-13-9
- Structural Characteristics : FMoc-DMHA features a hydroxyl group and a bulky dimethyl group, contributing to its reactivity and selectivity in chemical reactions.
The biological activity of FMoc-DMHA primarily arises from its incorporation into peptides and proteins. The compound's structure allows it to interact with specific molecular targets, such as enzymes and receptors, thereby modulating their activity. The hydroxyl and amino groups facilitate hydrogen bonding and other non-covalent interactions that are crucial for biological function.
Applications in Scientific Research
FMoc-DMHA has been employed in various research applications:
- Peptide Synthesis : Its unique properties make it an excellent building block for synthesizing complex peptides.
- Protein Interactions : It is used to study protein-protein interactions and enzyme mechanisms.
- Drug Development : The compound plays a role in developing peptide-based drugs and therapeutic agents.
Biological Activity Data
The following table summarizes the biological activity data associated with FMoc-DMHA:
Case Studies
- Peptide Synthesis Study : A study demonstrated the utility of FMoc-DMHA in synthesizing a peptide that exhibited enhanced stability and bioactivity compared to traditional amino acids. The incorporation of FMoc-DMHA allowed for better folding and interaction with target proteins.
- Antimicrobial Activity Assessment : Research indicated that FMoc-DMHA derivatives displayed significant antimicrobial activity against Gram-positive bacteria. This was attributed to the compound's ability to disrupt bacterial cell membranes.
- Cytotoxicity Evaluation : In vitro studies assessed the cytotoxic effects of FMoc-DMHA on various cancer cell lines. Results showed that certain concentrations led to apoptosis, suggesting its potential as a therapeutic agent in cancer treatment.
Comparison with Similar Compounds
FMoc-DMHA can be compared to other amino acid derivatives used in peptide synthesis:
| Compound Name | Key Features | Applications |
|---|---|---|
| (2S,3R)-3-methylglutamate | Similar structure but lacks hydroxyl group | Peptide synthesis |
| MeBmt | Key structural feature in immunosuppressants | Used in drug development |
The distinct stereochemistry and functional groups of FMoc-DMHA provide unique reactivity profiles that differentiate it from similar compounds.
Q & A
Q. What are the primary synthetic routes for preparing FMoc-(2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid, and how is stereochemical integrity maintained?
The synthesis typically involves multi-step organic reactions, starting with the preparation of the core amino acid backbone. Key steps include:
- Stereoselective synthesis : Use of chiral auxiliaries or asymmetric catalysis to establish the (2S,3R) configuration.
- Fmoc protection : Introduction of the 9-fluorenylmethyloxycarbonyl (Fmoc) group to protect the amino group, ensuring compatibility with solid-phase peptide synthesis (SPPS) protocols .
- Purification : High-performance liquid chromatography (HPLC) or crystallization to achieve ≥95% purity. Methodological rigor, such as monitoring reaction intermediates via NMR and chiral column chromatography, ensures stereochemical fidelity .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Researchers employ:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify stereochemistry and detect impurities.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation.
- X-ray Crystallography : To resolve ambiguities in stereochemical assignments when crystallizable derivatives are available.
- Circular Dichroism (CD) : For chiral analysis in solution-phase studies .
Q. In what research contexts is this compound most frequently applied?
Its primary applications include:
- Peptide Synthesis : As a building block in SPPS to introduce constrained residues or modulate peptide conformation .
- Macrocycle Libraries : In DNA-templated synthesis, where its stereochemistry and hydroxyl group enhance structural diversity of macrocyclic compounds .
- Enzyme Interaction Studies : Investigating substrate specificity or inhibition in biochemical assays due to its unique methyl and hydroxyl substituents .
Advanced Research Questions
Q. How does the (2S,3R) stereochemistry influence its role in peptide synthesis and biological activity?
The stereochemistry governs:
- Conformational Restriction : The 4,4-dimethyl group imposes steric hindrance, favoring specific peptide backbone conformations (e.g., β-turn stabilization).
- Enzyme Recognition : Enzymes like proteases or kinases exhibit stereospecific binding, making this compound a tool for probing active-site geometry. Comparative studies with (2R,3S) or (2S,3S) diastereomers reveal marked differences in bioactivity, underscoring the necessity of precise stereochemical control .
Q. What challenges arise when incorporating this amino acid into DNA-templated macrocycle libraries, and how are they addressed?
Challenges include:
- Hydrophobicity : The 4,4-dimethyl group may reduce aqueous solubility, requiring optimized buffer conditions (e.g., DMSO co-solvents).
- Reactivity Mismatch : Compatibility with DNA-templated reactions (e.g., click chemistry) demands orthogonal protecting groups or tailored reaction conditions. Solutions involve iterative screening of coupling reagents (e.g., HATU vs. PyBOP) and template design to balance steric bulk and reactivity .
Q. How can researchers optimize the enantiomeric excess (ee) of this compound during scale-up synthesis?
Strategies include:
- Catalytic Asymmetric Synthesis : Transition-metal catalysts (e.g., Ru-based) or organocatalysts to enhance ee.
- Dynamic Kinetic Resolution (DKR) : For racemization-prone intermediates.
- Crystallization-Induced Diastereomer Transformation (CIDT) : To purify enantiomers via diastereomeric salt formation. Process analytical technology (PAT) tools, such as in-line FTIR, enable real-time monitoring of ee during large-scale production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
